N-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide
Description
N-[4-(Aminomethyl)phenyl]-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a phenyl ring substituted with an aminomethyl group (-CH₂NH₂) at the para position and a methylsulfonamide (-SO₂N(CH₃)) group. Key properties include:
- Molecular Formula: C₉H₁₄N₂O₂S
- Molecular Weight: 214.28 g/mol (free base)
- CAS Registry Number: 191868-24-3 (free base); 128263-66-1 (hydrochloride salt)
- Physical Properties: The hydrochloride salt form has a melting point of 255–257°C and is typically stored under inert conditions .
The compound’s aminomethyl group enables functionalization for targeting specific biological pathways, while the sulfonamide moiety enhances solubility and binding affinity to enzymes or receptors.
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11(14(2,12)13)9-5-3-8(7-10)4-6-9/h3-6H,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCLCOIBKJCXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)CN)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-aminomethylbenzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-(aminomethyl)phenylmethanesulfonamide, which is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
(a) 4-Amino-N-methylbenzenemethanesulfonamide
- Molecular Formula : C₈H₁₂N₂O₂S
- Similarity Score : 0.86 (compared to target compound)
- Key Differences: Lacks the aminomethyl (-CH₂NH₂) group; instead, it has a primary amino (-NH₂) group directly attached to the phenyl ring. This reduces steric bulk but may limit interaction with charged biological targets.
(b) N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide
Sulfonamides with Extended Pharmacophores
(a) FAK Inhibitors (e.g., Compound 50 in )
- Molecular Formula : C₁₉H₂₃ClN₇O₂S
- Molecular Weight : 448.13 g/mol
- Structural Additions: A chloropyrimidinyl group linked via an aminomethylphenyl moiety.
- Biological Activity: Inhibits Focal Adhesion Kinase (FAK), a target in cancer metastasis, with IC₅₀ values in the nanomolar range .
(b) N-[4-(Acridin-9-ylamino)phenyl]methanesulfonamide
Antimicrobial Sulfonamides
(a) 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
Data Table: Comparative Analysis of Key Compounds
Target-Specific Modifications
Pharmacokinetic Considerations
Biological Activity
N-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide, identified by its CAS number 1018519-22-6, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of Sulfonamides
Sulfonamides are a class of compounds known for their antibacterial properties, primarily functioning as competitive antagonists of p-aminobenzoic acid (PABA) in the synthesis of folic acid. This inhibition disrupts bacterial growth, making sulfonamides valuable in treating bacterial infections. This compound belongs to this category and exhibits similar mechanisms.
The primary mechanism of action for this compound involves the inhibition of bacterial growth through interference with folic acid synthesis. The compound acts as a structural analogue of PABA, leading to competitive inhibition of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria.
Biochemical Pathways Affected
- Folic Acid Synthesis : Inhibition of the enzyme leads to reduced levels of folate, essential for nucleic acid synthesis in bacteria.
- Antimicrobial Activity : The resultant decrease in folate levels inhibits bacterial growth and replication.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is well-absorbed from the gastrointestinal tract and widely distributed throughout body tissues. It is metabolized primarily in the liver and excreted via urine.
Biological Activity Research Findings
Recent studies have evaluated the biological activity of this compound across various biological models. Below is a summary table highlighting key findings:
| Study | Cell Line/Model | Activity | IC50 Value (μM) | Notes |
|---|---|---|---|---|
| Study 1 | MDA-MB-231 (breast cancer) | Antiproliferative | 2.5 | Significant inhibition observed |
| Study 2 | HeLa (cervical cancer) | Antiproliferative | 1.8 | Enhanced sensitivity noted |
| Study 3 | K562 (leukemia) | Antiproliferative | 3.0 | Moderate activity compared to solid tumors |
Case Studies
- Antiproliferative Effects : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 and HeLa cells. The compound's IC50 values ranged from 1.8 to 3.0 μM, indicating its potential as an anticancer agent.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through the activation of caspase pathways.
- Comparative Analysis : When compared with other sulfonamide derivatives, this compound showed superior activity against certain cancer cell lines, suggesting a unique structure-activity relationship that warrants further exploration.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via nucleophilic substitution using methyl iodide or similar methylating agents with 4-aminobenzenesulfonamide. A base (e.g., NaOH or K₂CO₃) is required to deprotonate the amine, and solvents like DMF or DMSO are used at 60–80°C for 6–12 hours .
- Optimization : Temperature control (via reflux) and stoichiometric ratios (1:1.2 sulfonamide:methylating agent) are critical. Purity is confirmed via HPLC (>95%) and NMR (e.g., δ 2.8 ppm for methyl group in H NMR) .
- Table 1 : Comparison of Reaction Conditions
| Methylating Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Methyl iodide | DMF | 80 | 72 | 97% |
| Dimethyl sulfate | DMSO | 70 | 68 | 95% |
Q. Which analytical techniques are most effective for characterizing this compound?
- Primary Methods :
- NMR : H/C NMR identifies methyl groups (δ 2.8–3.1 ppm) and sulfonamide protons (δ 7.2–7.5 ppm) .
- HPLC : Retention time (~8.2 min) and UV detection (λmax = 255 nm) confirm purity .
- Advanced Techniques : X-ray crystallography resolves crystal packing (e.g., monoclinic space group P2₁/c) .
Q. What are the solubility properties of this compound in common solvents?
- Polar Solvents : Highly soluble in DMSO (>50 mg/mL), moderately in methanol (20 mg/mL).
- Nonpolar Solvents : Insoluble in hexane (<1 mg/mL). Solubility data is critical for in vitro assays (e.g., DMSO stock solutions for cytotoxicity studies) .
Advanced Research Questions
Q. How can retrosynthetic analysis guide the design of novel derivatives with enhanced bioactivity?
- Strategy : Use AI-powered tools (e.g., Reaxys, Pistachio) to identify reactive sites. The sulfonamide group allows substitutions at the phenyl ring or methylamine moiety .
- Case Study : Fluorination at the phenyl ring (e.g., 3-fluorophenyl derivative) improved enzyme inhibition (IC₅₀ reduced from 12 μM to 4.5 μM) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Issue : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 15 μM for FAK inhibition) .
- Resolution :
Validate assay conditions (e.g., ATP concentration in kinase assays).
Compare cell permeability using LC-MS/MS (intracellular concentration vs. efficacy).
Control for metabolite interference via stability studies (pH 7.4, 37°C) .
Q. How do computational methods predict binding modes with biological targets like FAK or bacterial enzymes?
- Workflow :
Docking : Use AutoDock Vina to model interactions with FAK’s ATP-binding pocket (ΔG ≈ -9.2 kcal/mol).
MD Simulations : 100-ns simulations assess stability of hydrogen bonds (e.g., with Lys454 and Asp564) .
- Validation : Overlay docking results with X-ray co-crystal structures (RMSD < 2.0 Å) .
Q. What strategies improve synthetic yield in multi-step derivatization?
- Key Steps :
- Protection-Deprotection : Use Boc groups for amine protection during sulfonylation (yield increases from 55% to 82%) .
- Catalysis : Pd/C or Ni catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl derivatives) .
- Table 2 : Yield Optimization via Catalysts
| Catalyst | Reaction Type | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | Suzuki-Miyaura | 78 |
| NiCl₂ | Buchwald-Hartwig | 65 |
Methodological Challenges and Solutions
Q. How to address low reproducibility in biological assays?
- Root Cause : Batch-to-batch purity variations (e.g., residual solvents).
- Solution :
- Implement QC protocols (e.g., LC-MS for trace solvent analysis).
- Use standardized cell lines (e.g., HEK293 with CRISPR-edited FAK) .
Q. What in silico tools are recommended for SAR studies?
- Tools :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
